Cas no 103440-95-5 (4-Ethyl-3-nitrobenzoic acid)
4-Ethyl-3-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Ethyl-3-nitrobenzoic acid
- Benzoic acid,4-ethyl-3-nitro-
- 3-Nitro-4-ethylbenzoic acid
- 3,4-4-Ethyl-3-nitrobenzoic acid
- 4-ethyl-3-nitro-benzoic acid
- Benzoic acid, 4-ethyl-3-nitro-
- 3-Nitro-4-ethyl-benzoic acid
- Jsp000351
- DUTYVLOGZGRKMA-UHFFFAOYSA-N
- SBB063747
- VZ28960
- AS06851
- AK112898
- Q691
- AB0017747
- ST2418335
- M-
- MFCD08460111
- DTXSID60429096
- FT-0642532
- AE-562/43287002
- 4-ethyl-3-nitrobenzoicacid
- AKOS009485959
- D78273
- EN300-97038
- 103440-95-5
- AMY28488
- CS-W022176
- SCHEMBL20757
- A3607
- A800740
- Z424800560
- SY110872
- AC-4827
- AS-15766
- 4-ETHYL-3-NITROBENZOIC ACID, 98+%
- DB-017561
-
- MDL: MFCD08460111
- Inchi: 1S/C9H9NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12)
- InChI Key: DUTYVLOGZGRKMA-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=C(C=1)[N+](=O)[O-])CC)=O
Computed Properties
- Exact Mass: 195.05300
- Monoisotopic Mass: 195.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.1
- XLogP3: 2.1
Experimental Properties
- Density: 1.331
- Melting Point: 150-152°C
- Boiling Point: 336°C at 760 mmHg
- Flash Point: 148 ºC
- PSA: 83.12000
- LogP: 2.37860
4-Ethyl-3-nitrobenzoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Sealed in dry,Room Temperature
4-Ethyl-3-nitrobenzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Ethyl-3-nitrobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HY423-25g |
4-Ethyl-3-nitrobenzoic acid |
103440-95-5 | 98+% | 25g |
632CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HY423-1g |
4-Ethyl-3-nitrobenzoic acid |
103440-95-5 | 98+% | 1g |
42CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HY423-5g |
4-Ethyl-3-nitrobenzoic acid |
103440-95-5 | 98+% | 5g |
153.0CNY | 2021-07-14 | |
| Chemenu | CM162145-100g |
4-Ethyl-3-nitrobenzoic acid |
103440-95-5 | 95+% | 100g |
$196 | 2021-06-16 | |
| abcr | AB443956-1 g |
4-Ethyl-3-nitrobenzoic acid; . |
103440-95-5 | 1g |
€71.50 | 2023-04-22 | ||
| abcr | AB443956-5 g |
4-Ethyl-3-nitrobenzoic acid; . |
103440-95-5 | 5g |
€93.80 | 2023-04-22 | ||
| abcr | AB443956-10 g |
4-Ethyl-3-nitrobenzoic acid; . |
103440-95-5 | 10g |
€114.70 | 2023-04-22 | ||
| abcr | AB443956-25 g |
4-Ethyl-3-nitrobenzoic acid; . |
103440-95-5 | 25g |
€181.70 | 2023-04-22 | ||
| abcr | AB443956-100 g |
4-Ethyl-3-nitrobenzoic acid; . |
103440-95-5 | 100g |
€414.20 | 2023-04-22 | ||
| Chemenu | CM162145-100g |
4-Ethyl-3-nitrobenzoic acid |
103440-95-5 | 95+% | 100g |
$196 | 2022-06-14 |
4-Ethyl-3-nitrobenzoic acid Suppliers
4-Ethyl-3-nitrobenzoic acid Related Literature
-
1. NotesE. H. Baker,F. C. Tompkins,Hussein A. Fahim,Abdallah M. Fleifel,Felix Bergmann,Abraham Kalmus,Ernst Fischer,Yehuda Hirshberg,H. R. V. Arnstein,E. R. Ward,L. A. Day,R. S. Bradley,Wadie Tadros,Mohamed Kamel,A. S. Bailey,D. H. Bates,H. R. Ing,M. A. Warne,E. Neale,L. T. D. Williams,H. B. Henbest,A. G. Sharpe,Alex. H. Lamberton,E. P. Hart,C. A. Bunton,E. A. Halevi,J. P. Thurston,James Walker,R. A. Robinson,Frederick G. Mann,Bryan B. Smith,D. Ll. Hammick,A. M. Roe,Stanley Peat,W. J. Whelan,Gwen J. Thomas J. Chem. Soc. 1952 4518
Additional information on 4-Ethyl-3-nitrobenzoic acid
4-Ethyl-3-nitrobenzoic Acid: A Comprehensive Overview
4-Ethyl-3-nitrobenzoic acid (CAS No. 103440-95-5) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and environmental chemistry. This compound, characterized by its unique chemical structure, has garnered attention due to its potential in drug development and as a precursor for advanced materials. Recent studies have further elucidated its properties and functionalities, making it a subject of interest for both academic and industrial researchers.
The chemical structure of 4-Ethyl-3-nitrobenzoic acid consists of a benzoic acid moiety with an ethyl group at the para position and a nitro group at the meta position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and solubility. The nitro group, being an electron-withdrawing substituent, enhances the acidity of the carboxylic acid group, while the ethyl group introduces hydrophobicity, making the compound amphiphilic. Such dual characteristics are advantageous in designing molecules for specific applications.
Recent research has focused on the synthesis and characterization of 4-Ethyl-3-nitrobenzoic acid, particularly in optimizing its production methods. Traditional synthesis involves nitration of ethyl-substituted benzoic acids, followed by purification steps to isolate the desired product. However, advancements in green chemistry have led to the development of more efficient and environmentally friendly synthesis routes. For instance, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.
The physical properties of 4-Ethyl-3-nitrobenzoic acid are critical for its applications. It has a melting point of approximately 185°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethanol. These properties make it suitable for use in organic reactions where solubility control is essential. Additionally, its UV-vis absorption spectrum has been studied extensively, revealing strong absorption bands in the ultraviolet region, which could be exploited for sensing applications.
One of the most promising areas of application for 4-Ethyl-3-nitrobenzoic acid is in drug development. Its structural features make it an ideal candidate for designing bioactive molecules with anti-inflammatory, anti-tumor, or antimicrobial properties. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on certain enzymes associated with chronic diseases, suggesting its potential as a lead compound for drug discovery.
In materials science, 4-Ethyl-3-nitrobenzoic acid has been explored as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its carboxylic acid groups can act as ligands, enabling the formation of stable metal complexes with tailored porosity and functionality. Researchers have reported MOFs derived from this compound showing exceptional gas adsorption capabilities, which could be valuable in environmental remediation technologies.
Environmental applications of 4-Ethyl-3-nitrobenzoic acid are also emerging. Due to its ability to interact with heavy metal ions through coordination bonding, it has been investigated as a potential agent for water purification. Recent experiments have shown that it can effectively remove heavy metals such as lead and cadmium from aqueous solutions, offering a sustainable solution to water contamination issues.
The safety and handling of 4-Ethyl-3-nitrobenzoic acid are important considerations due to its reactive nature. While it is not classified as a hazardous substance under normal conditions, precautions should be taken during synthesis and handling to avoid exposure to dust or vapors. Proper personal protective equipment (PPE) should be used when working with this compound to ensure workplace safety.
In conclusion, 4-Ethyl-3-nitrobenzoic acid (CAS No. 103440-95-5) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, materials science, and environmental technology. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in advancing scientific innovation.
103440-95-5 (4-Ethyl-3-nitrobenzoic acid) Related Products
- 884494-72-8(5-Carboxy-2-nitrophenylacetic acid)
- 199171-93-2(3-nitro-4-propylbenzoic acid)
- 248595-12-2(Benzoic acid,3,5-dinitro-4-propyl-)
- 104825-24-3(Benzoic acid,4-(cyanomethyl)-3-nitro-)
- 96-98-0(4-Methyl-3-nitrobenzoic acid)
- 63504-70-1(Benzoic acid, 2-methyl-3-[(methylnitrophenyl)methyl]-)
- 205985-96-2(2-(4-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde)
- 174482-81-6(3-nitro-4-(propan-2-yl)benzoic Acid)
- 444667-11-2(4-(Carboxymethyl)-3-nitrobenzoic acid)
- 67688-81-7(Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-nitro-)